Cas no 2171699-35-5 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3,3-dimethylbutanoic acid)

2-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3,3-dimethylbutanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key advantages include the presence of the Fmoc group, which offers orthogonal protection for amine functionalities, enabling selective deprotection under mild basic conditions. The tert-leucine-like structure (3,3-dimethylbutanoic acid moiety) enhances steric hindrance, improving conformational control in peptide design. This compound is particularly valuable for constructing complex peptides with tailored properties, such as increased stability or modified binding affinity. Its compatibility with standard solid-phase peptide synthesis (SPPS) protocols ensures efficient incorporation into peptide chains while maintaining high purity and yield. Suitable for research applications requiring precise peptide modifications.
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3,3-dimethylbutanoic acid structure
2171699-35-5 structure
Product Name:2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3,3-dimethylbutanoic acid
CAS No:2171699-35-5
MF:C26H32N2O5
MW:452.542687416077
CID:6034513
PubChem ID:165546123
Update Time:2025-06-14

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3,3-dimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3,3-dimethylbutanoic acid
    • EN300-1489534
    • 2171699-35-5
    • 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3,3-dimethylbutanoic acid
    • Inchi: 1S/C26H32N2O5/c1-5-16(23(29)28-22(24(30)31)26(2,3)4)14-27-25(32)33-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-22H,5,14-15H2,1-4H3,(H,27,32)(H,28,29)(H,30,31)
    • InChI Key: KQULFETVCBYCCT-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC)C(NC(C(=O)O)C(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 681
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 105Ų

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3,3-dimethylbutanoic acid Pricemore >>

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Additional information on 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3,3-dimethylbutanoic acid

Comprehensive Overview of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3,3-dimethylbutanoic acid (CAS No. 2171699-35-5)

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3,3-dimethylbutanoic acid (CAS No. 2171699-35-5) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis, drug discovery, and bioconjugation. This compound features a unique sterically hindered structure with a 3,3-dimethylbutanoic acid backbone, making it valuable for modulating peptide stability and bioavailability. Researchers increasingly focus on its role in targeted drug delivery systems and proteomics studies, aligning with trends in personalized medicine and biopharmaceutical innovation.

The Fmoc (9-fluorenylmethoxycarbonyl) group in this compound serves as a temporary protecting group during solid-phase peptide synthesis (SPPS), a technique dominating modern therapeutic peptide production. Recent literature highlights its compatibility with automated peptide synthesizers, addressing the growing demand for high-throughput screening in cancer research and neuroscience applications. The compound's CAS No. 2171699-35-5 has gained visibility in patent filings related to GPCR-targeted therapies and peptide-based vaccines, reflecting industry shifts toward next-generation biologics.

Analytical characterization of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3,3-dimethylbutanoic acid typically involves HPLC-MS and NMR spectroscopy, with purity thresholds exceeding 98% for GMP-grade applications. Its logP value and hydrogen bonding capacity make it particularly relevant for designing blood-brain barrier permeable peptides, a hot topic in neurodegenerative disease research. The compound's carboxylic acid terminus allows further functionalization via amide coupling reactions, enabling creation of peptide-drug conjugates (PDCs) – a rapidly expanding sector in oncology therapeutics.

In structural biology, this derivative assists in studying protein folding dynamics due to its bulky tert-butyl side chain, which introduces conformational constraints. Database mining reveals surging interest in its use for peptidomimetic design, particularly for SARS-CoV-2 protease inhibitors and antimicrobial peptides (AMPs). The CAS 2171699-35-5 compound demonstrates improved metabolic stability compared to linear analogs, addressing a key challenge in oral peptide drug development – a field projected to grow 12.4% annually through 2030 according to market analyses.

Storage recommendations for 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3,3-dimethylbutanoic acid emphasize -20°C desiccated conditions to preserve its chirality and prevent Fmoc group cleavage. Current supply chain optimization efforts focus on ensuring consistent availability for preclinical studies, especially for rare disease research where modified peptides show promise. The compound's MSDS data confirms compatibility with standard peptide purification resins, streamlining its integration into existing biomanufacturing workflows.

Emerging applications leverage this building block for DNA-encoded library (DEL) platforms and protein surface mimetics, capitalizing on its ability to introduce hydrophobic patches in aqueous environments. Its stereochemical purity meets stringent requirements for FDA IND submissions, particularly for cyclic peptide scaffolds under investigation for immune checkpoint modulation. The 2171699-35-5 identifier frequently appears in structure-activity relationship (SAR) studies exploring allosteric binding sites, demonstrating its versatility across multiple drug discovery phases.

Recent technological advancements have enabled microwave-assisted coupling of this derivative, reducing synthesis times by 40% compared to conventional methods – a critical efficiency gain for combinatorial chemistry approaches. Its chromatographic behavior has been extensively documented to facilitate QC method development, with particular attention to diastereomer separation in complex peptide sequences. These attributes position CAS 2171699-35-5 as a key enabler for accelerated peptide therapeutics development in the era of computational drug design and AI-assisted molecular modeling.

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